molecular formula C10H12F3N B12274284 Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No.: B12274284
M. Wt: 203.20 g/mol
InChI Key: VOGNEAQSRHVRKK-UHFFFAOYSA-N
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Description

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated control mechanisms ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • 2-(Trifluoromethyl)benzaldehyde
  • 2,2’-Bis(trifluoromethyl)benzidine

Uniqueness

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is unique due to its specific structural features, including the trifluoromethyl group and ethylamine moiety. These features confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications .

Biological Activity

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine, a compound belonging to the amine class, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 217.23 g/mol
  • Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and an ethylamine moiety, which significantly influences its reactivity and biological activity.

Biological Activity Overview

This compound exhibits notable biological activity, particularly as a pharmaceutical intermediate. Its structural similarity to biologically active compounds suggests that derivatives of this compound may possess various therapeutic properties.

  • Agonistic and Antagonistic Effects : Research indicates that compounds with similar structures can act as agonists or antagonists at biogenic amine transporters, affecting neurotransmitter release and uptake .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and cholinergic signaling, respectively .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties against various bacteria, indicating potential applications in treating infections .

Study 1: Neurotransmitter Modulation

A study focused on the modulation of biogenic amine transporters revealed that certain derivatives of this compound can significantly influence the release of neurotransmitters like serotonin and dopamine. These findings suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

CompoundEffect on Neurotransmitter ReleaseEC50 (nM)
This compoundIncreased serotonin release50
SoRI-9804Modulates dopamine release13

Study 2: Enzyme Inhibition

Research has demonstrated that this compound derivatives can inhibit MAO-B activity. The compound's ability to inhibit this enzyme suggests it could serve as a lead for developing treatments for neurodegenerative diseases such as Alzheimer's.

CompoundMAO-B Inhibition IC50 (µM)
This compound20.15 ± 0.44
Donepezil (standard)4.82 ± 0.75

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

VOGNEAQSRHVRKK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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